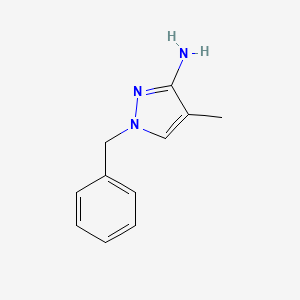

1-benzyl-4-methyl-1H-pyrazol-3-amine

描述

Contextual Significance of Pyrazole (B372694) Derivatives in Organic Chemistry and Heterocyclic Synthesis

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. First described by Ludwig Knorr in 1883, this scaffold has become a staple in organic and medicinal chemistry. nih.govsemanticscholar.orgresearchgate.net The pyrazole ring is a versatile pharmacophore found in numerous biologically active compounds and commercial drugs. ias.ac.inpharmatutor.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.org

In heterocyclic synthesis, the construction of the pyrazole ring is a well-established field with diverse methodologies. The most common approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This method allows for the synthesis of a wide variety of substituted pyrazoles by altering the precursors. nih.gov Other synthetic routes include cycloaddition reactions and transformations from other heterocyclic systems, providing chemists with a robust toolkit for creating molecular diversity. nih.gov The stability of the pyrazole ring, combined with its capacity for functionalization at multiple positions, makes it an ideal building block in the synthesis of more complex molecular architectures. orientjchem.org

Rationale for Research Focus on 1-benzyl-4-methyl-1H-pyrazol-3-amine Scaffold

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating this particular scaffold can be inferred from the known contributions of its constituent parts. The aminopyrazole core, the N-benzyl group, and the C-4 methyl group each impart distinct properties that are of significant interest in medicinal chemistry and materials science.

The Aminopyrazole Core: The presence of an amino group on the pyrazole ring, particularly at the C-3 position, is a key feature in many compounds designed to interact with biological targets. 3-Aminopyrazoles are recognized as valuable frameworks for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. mdpi.com The amino group can act as a critical hydrogen bond donor, enabling strong and specific interactions within the active sites of enzymes and receptors. mdpi.com

The N-1 Benzyl (B1604629) Group: The substitution at the N-1 position of the pyrazole ring is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. A benzyl group, in particular, can introduce favorable hydrophobic interactions with biological targets. Research on other 1-benzyl-1H-pyrazole derivatives has demonstrated their potential as potent inhibitors of enzymes like Receptor Interacting Protein 1 (RIP1) kinase, which is involved in inflammatory processes. nih.gov This suggests that the N-benzyl moiety can serve as a key element for enhancing biological potency.

The C-4 Methyl Group: Substitution at the C-4 position of the pyrazole ring can influence the molecule's conformation and metabolic stability. A methyl group at this position can provide steric hindrance that may orient other substituents for optimal target binding. Furthermore, studies on 4-methyl substituted pyrazole derivatives have identified them as potent glucagon (B607659) receptor antagonists, highlighting the importance of this substitution pattern for specific biological activities. nih.gov The methyl group can also impact the electronic properties of the pyrazole ring, subtly tuning its reactivity and interaction capabilities. nih.gov

The combination of these three structural motifs in this compound creates a molecule with a unique three-dimensional structure and electronic distribution. This specific arrangement holds potential for novel biological activity, likely as an enzyme inhibitor or a receptor modulator, making it a logical target for synthesis and evaluation in drug discovery programs. smolecule.com

Overview of Academic Research Trajectories for Aminopyrazole Structures

The academic and industrial research landscape for aminopyrazole structures is both broad and deep, driven by their proven success as versatile scaffolds for biologically active agents. The primary research trajectories for these compounds can be summarized as follows:

Kinase Inhibition: A major focus of aminopyrazole research is the development of kinase inhibitors. Numerous aminopyrazole derivatives have been designed to target specific kinases involved in cell signaling pathways that are dysregulated in diseases like cancer. The amino group is often crucial for anchoring the molecule in the ATP-binding site of the kinase.

Anticancer Agents: Beyond kinase inhibition, aminopyrazoles are explored for other anticancer mechanisms. They serve as core structures for compounds that induce apoptosis (programmed cell death) in cancer cells or inhibit cell proliferation through various pathways. smolecule.com

Anti-inflammatory and Analgesic Agents: The pyrazole core itself is famously associated with anti-inflammatory drugs. nih.gov Modern research continues to build on this legacy, with aminopyrazole derivatives being investigated for their potential to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenase (COX) or various kinases involved in the inflammatory response. nih.gov

Antimicrobial and Antiviral Agents: The structural diversity of aminopyrazoles has made them attractive candidates in the search for new antimicrobial and antiviral drugs. Researchers have synthesized and tested numerous derivatives against a range of pathogens. pharmatutor.org

The general research approach involves the synthesis of libraries of related aminopyrazole compounds, where the substituents on the pyrazole ring and the amino group are systematically varied. These libraries are then screened against biological targets to identify lead compounds, which are further optimized through structure-activity relationship (SAR) studies to enhance potency and selectivity while improving drug-like properties.

Data on Related Pyrazole Derivatives

To illustrate the research context, the following tables summarize findings for structurally related pyrazole compounds.

| Compound Structure | Compound Name | Biological Target/Activity | Reference |

|---|---|---|---|

| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole analogue | Compound 4b | Potent RIP1 Kinase Inhibitor (Kd = 0.078 μM) | nih.gov |

| Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine | N/A | Potential anticancer and antimicrobial properties | smolecule.com |

| Compound Structure | Compound Name | Biological Target/Activity | Reference |

|---|---|---|---|

| 4-Methyl substituted pyrazole derivative | Compound 9r | Potent Glucagon Receptor Antagonist (IC50 = 0.06 μM) | nih.gov |

| 3-Aminopyrazole (B16455) linked to a pyrido-indole scaffold | Compound 2a | Antibacterial (targets DNA Gyrase and Topoisomerase IV) | mdpi.com |

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | Compound 16a | Antioxidant activity | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEGSZUKVOJROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Benzyl 4 Methyl 1h Pyrazol 3 Amine Formation and Reactivity

Detailed Reaction Mechanisms for Pyrazole (B372694) Ring Cyclization

The formation of the 1-benzyl-4-methyl-1H-pyrazol-3-amine ring system is primarily achieved through a cyclocondensation reaction. The most versatile and common method involves the reaction between a substituted hydrazine (B178648), in this case, benzylhydrazine (B1204620), and a β-ketonitrile. chim.itbeilstein-journals.org This reaction provides a direct route to the 3-aminopyrazole (B16455) core structure.

The mechanism proceeds through a well-established two-step sequence:

Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of benzylhydrazine on the electrophilic carbonyl carbon of a β-ketonitrile, such as 2-methyl-3-oxobutanenitrile (B1198327). This step results in the formation of an open-chain hydrazone intermediate with the elimination of a water molecule. beilstein-journals.org This initial condensation is a critical step in forming the N-C bond that will become part of the final heterocyclic ring.

A proposed mechanism for the formation of the pyrazole ring is illustrated below:

Figure 1. General reaction mechanism for the formation of a 3-aminopyrazole ring via cyclocondensation of a hydrazine with a β-ketonitrile. The process involves initial hydrazone formation followed by intramolecular cyclization and aromatization.

The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, is established during these steps. When an unsymmetrical hydrazine like benzylhydrazine is used, the initial nucleophilic attack and subsequent cyclization direct the placement of the benzyl (B1604629) group at the N1 position of the pyrazole ring. beilstein-journals.org

Kinetic Studies of Key Synthetic Steps

While specific experimental kinetic data for the synthesis of this compound are not extensively documented, insights can be drawn from studies on analogous pyrazole and pyrazoline syntheses. researchgate.net Kinetic investigations of related cyclocondensation reactions indicate that the formation of the pyrazole ring often follows pseudo-first-order kinetics, particularly when one reactant (such as the hydrazine) is used in excess. researchgate.net

Theoretical studies provide significant insight into the kinetic aspects of the reaction by calculating the energy barriers for the transition states of the key synthetic steps. researchgate.net For the reaction between a hydrazine and a dicarbonyl compound, the formation of the initial hydrazone intermediate and the subsequent intramolecular cyclization are the rate-determining steps. DFT calculations on similar pyrazole formations have been used to model the Gibbs free energy of the transition states. researchgate.net These studies help to elucidate which of the two main mechanistic routes—initial attack at the ketone or initial attack at the nitrile—is kinetically more favorable. The calculations generally support the mechanism involving initial attack on the more electrophilic carbonyl carbon, as it typically presents a lower activation energy barrier compared to the attack on the nitrile carbon. researchgate.net

The table below summarizes typical findings from theoretical kinetic studies on analogous pyrazole ring formation reactions, highlighting the relative energy barriers for the crucial steps.

Table 1: Theoretical Kinetic Data for Pyrazole Formation Steps This interactive table summarizes calculated activation energies for analogous pyrazole synthesis pathways, providing insight into the reaction kinetics.

| Reaction Step | Description | Relative Activation Energy (Calculated) | Implication |

|---|---|---|---|

| Step 1: Hydrazone Formation | Nucleophilic attack of hydrazine on the carbonyl carbon. | Lower | This pathway is generally kinetically favored as the initial step. |

| Step 2: Cyclization | Intramolecular attack of the second nitrogen on the nitrile carbon. | Higher | This step often has a higher energy barrier and can be rate-limiting. |

| Alternative Step 1 | Nucleophilic attack of hydrazine on the nitrile carbon. | Significantly Higher | This pathway is generally considered kinetically unfavorable. |

Intermediates Identification and Characterization in Pyrazole Synthesis

The synthesis of this compound proceeds through several key intermediates, the identification of which is crucial for understanding the reaction mechanism. The most significant and commonly isolated or detected intermediate is the open-chain hydrazone. beilstein-journals.org This species is formed after the initial condensation of benzylhydrazine with the β-ketonitrile but before the final ring-closing step.

In some related pyrazole syntheses, non-aromatic heterocyclic intermediates such as pyrazolines or dihydropyrazoles have been identified. nih.govorganic-chemistry.org These intermediates form after the intramolecular cyclization but before the final aromatization step, which may involve oxidation or the elimination of a leaving group. organic-chemistry.org The characterization of these transient species often requires advanced analytical techniques. For instance, in situ monitoring using methods like flow NMR has been successfully employed to characterize multiple intermediates in complex aminopyrazole syntheses. chim.it

The primary intermediates and the methods used for their characterization are outlined in the table below.

Table 2: Key Intermediates in Pyrazole Synthesis and Their Characterization This interactive table details the principal intermediates formed during the synthesis of aminopyrazoles and the analytical techniques used to identify and characterize them.

| Intermediate | Structure Description | Method of Characterization | Key Findings |

|---|---|---|---|

| Hydrazone | Open-chain product of condensation between hydrazine and the carbonyl group. | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry | Confirms the initial C=N bond formation and the absence of the carbonyl group. |

| Dihydropyrazole | Non-aromatic, five-membered ring formed after intramolecular cyclization. | NMR Spectroscopy, X-ray Crystallography | Provides evidence of the cyclic structure prior to the final aromatization step. |

| Pyrazoline | A partially saturated pyrazole ring that may require oxidation to form the final product. | Spectroscopic analysis (IR, NMR) | Often observed in syntheses starting from α,β-unsaturated carbonyls. nih.gov |

For the specific synthesis of this compound from benzylhydrazine and a β-ketonitrile, the hydrazone is the most critical intermediate. Its successful formation is a prerequisite for the subsequent, often rapid, intramolecular cyclization that leads to the stable aromatic pyrazole ring.

Role of Catalysts and Reagents in Reaction Pathway Determination

Base Catalysis: Bases such as sodium ethoxide, potassium hydroxide, or organic bases like piperidine (B6355638) are frequently used. A base can deprotonate the hydrazine, increasing its nucleophilicity and accelerating the initial attack on the carbonyl carbon. beilstein-journals.org In some cases, the base can also influence the regioselectivity of the reaction by selectively deprotonating one of the hydrazine's nitrogen atoms, thereby directing its nucleophilic attack. beilstein-journals.org Furthermore, bases facilitate the final tautomerization step that leads to the aromatic pyrazole ring.

Acid Catalysis: Lewis acids (e.g., ZnCl₂, SmCl₃, Yb(OTf)₃) or Brønsted acids (e.g., acetic acid) can catalyze the reaction by activating the carbonyl group of the β-ketonitrile. beilstein-journals.org Coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. This is particularly effective in accelerating the initial hydrazone formation.

Metal Catalysts: Transition metals like copper, palladium, and ruthenium are also employed, often in multicomponent reactions. beilstein-journals.orgnih.gov For instance, a copper catalyst might be used in a subsequent step to achieve N-arylation of the pyrazole ring in a one-pot procedure, demonstrating how catalysts can enable tandem reactions to build molecular complexity efficiently. beilstein-journals.org

The impact of different catalytic systems on the synthesis of pyrazoles is summarized in the following table.

Table 3: Influence of Catalysts on Pyrazole Synthesis Pathways This interactive table outlines the roles of various catalysts in the key steps of pyrazole formation, highlighting their effects on reaction mechanisms and outcomes.

| Catalyst Type | Mode of Action | Affected Step(s) | Outcome |

|---|---|---|---|

| Brønsted/Lewis Acid | Activates the carbonyl group by protonation or coordination. | Hydrazone Formation | Increases reaction rate by enhancing the electrophilicity of the carbonyl carbon. |

| Base | Deprotonates the hydrazine nucleophile. | Hydrazone Formation, Cyclization, Aromatization | Increases nucleophilicity of the hydrazine; promotes the final proton transfer for aromatization. |

In addition to catalysts, the solvent can also influence the reaction pathway. Theoretical studies have shown that solvent-solute interactions can affect the stability of intermediates and transition states, thereby altering the kinetic favorability of different mechanistic routes. researchgate.net Therefore, the careful selection of both catalyst and solvent is essential for optimizing the synthesis of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylhydrazine |

| 2-methyl-3-oxobutanenitrile |

| Sodium ethoxide |

| Potassium hydroxide |

| Piperidine |

| Zinc chloride (ZnCl₂) |

| Samarium(III) chloride (SmCl₃) |

| Ytterbium(III) triflate (Yb(OTf)₃) |

Theoretical and Computational Chemistry Studies of 1 Benzyl 4 Methyl 1h Pyrazol 3 Amine

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations are fundamental tools in computational chemistry used to predict the structural, electronic, and energetic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve the Schrödinger equation (or a simplified form) to model molecular behavior. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazole (B372694) derivatives. aps.org These methods are employed to investigate the foundational chemical and physical properties of a molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For a flexible molecule like 1-benzyl-4-methyl-1H-pyrazol-3-amine, which has rotatable bonds (e.g., the bond connecting the benzyl (B1604629) group to the pyrazole ring), multiple energy minima, or conformers, may exist.

Conformational analysis would systematically explore these different spatial arrangements to identify the most stable conformer(s). This is crucial as the molecule's shape influences its physical properties and biological activity. The process involves calculating the energy of various conformers to find the global minimum on the potential energy surface. Studies on related pyrazole structures have successfully used DFT methods to determine optimized geometries, including key bond lengths and angles. However, specific conformational analysis data for this compound is not available in published research.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a pyrazole derivative, this analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. While the HOMO-LUMO gap has been calculated for many organic molecules, including other pyrazoles, specific energy values for this compound have not been reported.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| No published data is available for this compound. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex quantum mechanical wavefunctions into familiar chemical concepts like Lewis structures, lone pairs, and bonds. aps.org It is used to investigate charge transfer, hyperconjugation, and intramolecular interactions.

This analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could reveal the delocalization of electron density from the lone pairs on the nitrogen and amine groups into antibonding orbitals of the pyrazole and benzyl rings, which stabilizes the molecule. Specific E(2) values and charge distributions for the target compound are not present in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting molecular reactivity and intermolecular interactions, such as hydrogen bonding.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or oxygen.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the amine group).

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the pyrazole nitrogen atoms and the amine group, highlighting them as sites for hydrogen bond acceptance. Positive potential would be expected on the amine hydrogens, indicating their role as hydrogen bond donors. However, a specific MEP map for this compound has not been published.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. aps.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. aps.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are routinely calculated for novel compounds to compare their reactivity profiles. aps.org Without the foundational HOMO and LUMO energy values for this compound, these reactivity descriptors cannot be determined.

A hypothetical data table for these descriptors would be:

| Descriptor | Formula | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / 2η | Data not available |

| No published data is available for this compound. |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. Unlike quantum mechanical calculations that often focus on static, minimum-energy structures, MD simulations provide a dynamic view of molecular behavior, including conformational changes, flexibility, and interactions with a solvent or a biological receptor.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion according to the laws of classical mechanics. Such a simulation would allow researchers to:

Explore the accessible conformational space and observe transitions between different shapes.

Analyze the stability of specific conformations over time.

Study the molecule's interaction with its environment, such as the formation and breaking of hydrogen bonds with water.

MD simulations are particularly valuable in drug discovery to understand how a ligand might bind to and flex within a protein's active site. No published MD simulation studies were found for this compound.

Spectroscopic Property Predictions (Theoretical)

While specific computational studies detailing the theoretical spectroscopic properties of this compound are not available in the reviewed literature, the methodologies for such predictions are well-established for pyrazole derivatives. These computational techniques are crucial for complementing experimental data, aiding in spectral assignment, and understanding the electronic structure of molecules. The primary method used for these predictions is Density Functional Theory (DFT).

Vibrational Frequency Calculations (FT-IR)

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) spectra. For pyrazole derivatives, these calculations are typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). derpharmachemica.com

The process starts with the optimization of the molecule's geometry to locate its most stable structural conformation, which corresponds to a minimum on the potential energy surface. researchgate.net Following this optimization, harmonic vibrational frequencies are calculated. derpharmachemica.com It is a common practice to scale the resulting theoretical frequencies with a specific scaling factor to correct for systematic errors arising from the harmonic approximation and limitations of the basis set, thereby improving the agreement with experimental data. Furthermore, a Potential Energy Distribution (PED) analysis is often conducted to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and wagging of the molecule's functional groups. researchgate.net For instance, in related pyrazole structures, N-H and C-H stretching vibrations are typically predicted at higher wavenumbers, while stretches involving the pyrazole ring (C=N, N-N) appear at lower frequencies. derpharmachemica.comjocpr.com

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3500 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| CH₂ Bending | ~1450 |

| C-N Stretch | 1350 - 1200 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Computational chemistry is frequently used to predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for the elucidation and confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within the DFT framework, is the standard approach for calculating the NMR shielding tensors of pyrazole derivatives. jocpr.comresearchgate.net

These calculations are performed on the optimized molecular geometry. The accuracy of the predicted chemical shifts is sensitive to the chosen functional and basis set. researchgate.net For similar molecules, functionals such as B3LYP have demonstrated a good correlation with experimental results. The calculated isotropic shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), for which the shielding constant is calculated at the same level of theory. jocpr.com

| Atom | Typical Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (N-H) | 8.0 - 12.0 |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹H (CH₂) | 4.5 - 5.5 |

| ¹H (CH₃) | 2.0 - 2.5 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (CH₂) | 40 - 60 |

| ¹³C (CH₃) | 10 - 20 |

UV-Vis Spectroscopy Predictions (TD-DFT)

The electronic absorption spectra (UV-Vis) of organic molecules, including pyrazole derivatives, are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies required for electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity. researchgate.net These theoretical results are crucial for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions, such as π→π* or n→π*. This is achieved by analyzing the molecular orbitals involved in the transition, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net To better simulate experimental conditions, solvent effects can be included in the calculations through methods like the Polarizable Continuum Model (PCM). researchgate.net

Challenges and Future Directions in Computational Studies of Pyrazole Derivatives

Despite being an indispensable tool, computational chemistry faces several challenges in the study of pyrazole derivatives. eurasianjournals.com A significant challenge lies in the accuracy of the force fields used for large-scale simulations and the computational cost associated with high-level quantum mechanical methods, which can limit their application to smaller molecules. eurasianjournals.com

The future of computational studies on pyrazole derivatives is aimed at addressing these limitations. eurasianjournals.com Key areas for future development include:

Development of More Accurate Force Fields : The creation of more precise force fields will enhance the reliability of molecular dynamics simulations, enabling more accurate predictions of the conformational behavior of pyrazole derivatives in different environments. eurasianjournals.com

Integration of Multi-Scale Modeling Approaches : Combining different computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), allows for the detailed study of specific regions of a large system (like an enzyme active site) with high accuracy, while treating the larger environment with a more computationally efficient method. eurasianjournals.com

Leveraging Machine Learning : The integration of machine learning and artificial intelligence is set to accelerate the discovery of new pyrazole derivatives. eurasianjournals.com By training models on existing experimental and computational data, machine learning can predict the properties of new molecules with high speed, guiding synthetic efforts toward compounds with desired therapeutic potential. eurasianjournals.com

The continuous evolution of computational methodologies promises to deepen our understanding of pyrazole derivatives and drive innovation in fields such as drug discovery and materials science. eurasianjournals.com

Structure Activity Relationship Sar and Molecular Interaction Research

Elucidation of Structural Features Influencing Molecular Interactions

The pyrazole (B372694) ring itself is an aromatic system with two nitrogen atoms, making it capable of participating in a variety of non-covalent interactions. mdpi.com One nitrogen atom is of the pyrrole (B145914) type, while the other is of the pyridine (B92270) type. This arrangement allows the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in a protein's binding pocket. mdpi.com The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The 1-benzyl group is a significant contributor to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The phenyl ring of the benzyl (B1604629) group can also engage in π-π stacking and hydrophobic interactions. The flexibility of the benzyl group allows it to adopt various conformations to optimize its fit within a binding site.

The 4-methyl group influences the molecule's properties in several ways. It increases the lipophilicity of the pyrazole core and can also provide steric bulk that may either enhance or hinder binding, depending on the topology of the target's active site. The position of the methyl group at the 4-position can also influence the electronic properties of the pyrazole ring, which in turn can affect the strength of its interactions.

The 3-amino group is a key functional group that can act as a hydrogen bond donor. This ability to form hydrogen bonds is often critical for the specific recognition and binding of a ligand to its target protein. The basicity of the amino group can also lead to the formation of salt bridges with acidic residues in the binding site.

Methodologies for Investigating Ligand-Target Interactions (e.g., Molecular Docking Studies)

To understand how 1-benzyl-4-methyl-1H-pyrazol-3-amine and its analogs interact with their biological targets at a molecular level, researchers employ a variety of computational and experimental techniques. Among the most powerful and widely used computational methods is molecular docking .

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (e.g., this compound) are obtained, often from crystallographic data or generated through homology modeling. Hydrogen atoms are typically added, and charges are assigned to the atoms.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined for the docking calculations. This is often a cavity or cleft on the protein surface where the natural substrate or a known inhibitor binds.

Ligand Docking and Scoring: The docking algorithm then systematically explores different conformations and orientations of the ligand within the defined binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding energy. The pose with the lowest energy score is generally considered to be the most likely binding mode.

The results of molecular docking studies can provide valuable insights into the specific interactions between the ligand and the receptor, such as:

Hydrogen bonds: Identifying which atoms on the ligand and which amino acid residues on the protein are involved in hydrogen bonding.

Hydrophobic interactions: Mapping the interactions between nonpolar regions of the ligand and the receptor.

π-π stacking: Visualizing the stacking of aromatic rings from the ligand and the protein.

Electrostatic interactions: Assessing the role of charged groups in the binding.

These computational predictions are often validated and refined through experimental techniques such as X-ray crystallography of the ligand-protein complex or by synthesizing and testing analogs with specific modifications to confirm the predicted interactions.

Comparative Analysis of this compound with Structurally Analogous Compounds

The biological activity of a molecule can be finely tuned by making small changes to its structure. By comparing this compound with its structural analogs, researchers can gain a deeper understanding of the structure-activity relationship (SAR) and design more potent and selective compounds.

Impact of Substituent Position and Nature on Molecular Recognition

The position and chemical nature of substituents on the pyrazole ring and its appended groups have a profound impact on molecular recognition.

For the pyrazole ring , the substitution pattern is critical. For instance, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substituents at the 5-position of the pyrazole ring was found to be crucial for modulating selectivity and potency. rsc.org The introduction of different groups can affect the electronic distribution in the pyrazole ring, influencing its ability to form hydrogen bonds and other interactions.

Regarding the benzyl group , modifications to the phenyl ring can significantly alter binding affinity. For example, in a study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, various substitutions on the benzyl ring were explored. nih.gov The position and electronic properties (electron-donating or electron-withdrawing) of these substituents can influence the strength of interactions with the target protein. A para-substituted phenyl ring at the 5-position of a pyrazole core was found to be a key requirement for potent and selective cannabinoid CB1 receptor antagonists. elsevierpure.com

The nature of the substituent at the 3-position is also a key determinant of activity. The 3-amino group in the title compound is a potent hydrogen bond donor. Replacing this with other functional groups, such as a carboxamido group, has been shown to be important for the activity of certain pyrazole-based cannabinoid receptor antagonists. elsevierpure.com

The following interactive table summarizes the general effects of substituent changes on the molecular interactions of pyrazole derivatives, based on findings from various studies.

| Substituent Position | Nature of Substituent | General Impact on Molecular Interactions |

| Pyrazole Ring (Position 5) | Varies (e.g., alkyl, aryl) | Modulates selectivity and potency. |

| Benzyl Group (Phenyl Ring) | Electron-donating/withdrawing | Influences the strength of interactions with the target. |

| Pyrazole Ring (Position 3) | Hydrogen bond donor/acceptor | Critical for specific recognition and binding. |

Stereochemical Considerations in Pyrazole-Based Interactions

While this compound itself is not a chiral molecule, the introduction of stereocenters into pyrazole-based compounds can have a significant impact on their biological activity. Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the different stereoisomers of a ligand.

One important stereochemical concept that can be relevant to pyrazole derivatives is atropisomerism . Atropisomers are stereoisomers that result from hindered rotation around a single bond. researchgate.net This can occur in biaryl systems, where bulky substituents prevent free rotation. For example, in a biaryl pyrazole, where a phenyl group is attached to the pyrazole ring, atropisomers could exist if there are sufficiently large groups flanking the bond connecting the two rings. These different, non-interconverting rotational isomers can have distinct three-dimensional shapes and therefore different binding affinities for a target.

Furthermore, if a substituent on the pyrazole or its appended groups contains a chiral center , the resulting enantiomers or diastereomers can display different biological activities. For example, stereoisomers of an aryl pyrazole glucocorticoid receptor agonist scaffold were shown to elicit differing anti-inflammatory responses. nih.gov This highlights the importance of stereochemistry in the design of pyrazole-based therapeutic agents. The synthesis of chiral pyrazole derivatives is an active area of research, with various strategies being developed to control the stereochemistry of these molecules. nih.gov

Applications of 1 Benzyl 4 Methyl 1h Pyrazol 3 Amine As a Synthetic Building Block

Derivatization and Functionalization Strategies for Expanding Chemical Space

The chemical architecture of 1-benzyl-4-methyl-1H-pyrazol-3-amine offers multiple sites for derivatization, enabling the systematic expansion of its chemical space. Both the pyrazole (B372694) ring and the exocyclic amine group can be selectively functionalized to introduce new physicochemical properties and explore structure-activity relationships. mdpi.comnih.gov

The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. researchgate.net While positions 1, 3, and 4 are substituted in the parent molecule, the C5 position remains a primary site for the introduction of various functional groups. Due to the aromatic character of the pyrazole core, electrophilic substitution reactions such as halogenation, nitration, and sulfonation can occur, typically at the C5 position. globalresearchonline.netresearchgate.net

Furthermore, metal-catalyzed cross-coupling reactions provide a powerful tool for installing carbon-carbon and carbon-heteroatom bonds. Following an initial functionalization step, such as halogenation at the C5 position, subsequent reactions like Suzuki, Heck, or Buchwald-Hartwig couplings can be employed to introduce aryl, alkyl, or other complex moieties. lifechemicals.com

Table 1: Potential Electrophilic Substitution Reactions on the Pyrazole Ring This table is illustrative of common pyrazole reactions and does not represent specific experimental results for this compound.

| Reaction Type | Reagent Example | Position of Substitution | Resulting Functional Group |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | Bromo (-Br) |

| Nitration | HNO₃/H₂SO₄ | C5 | Nitro (-NO₂) |

| Sulfonation | Fuming H₂SO₄ | C5 | Sulfonic Acid (-SO₃H) |

The 3-amino group is a key handle for a multitude of post-functionalization reactions, significantly contributing to the structural diversity of its derivatives. nih.gov This nucleophilic group readily participates in reactions common to primary amines.

Key reactions involving the amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary or tertiary amine. mdpi.com

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., in Sandmeyer reactions) to introduce groups such as halides, cyano, or hydroxyl.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental for creating libraries of compounds where the properties are systematically altered by modifying the substituent on the nitrogen atom. acs.org

Table 2: Examples of Amine Moiety Functionalization This table illustrates potential reactions based on the general reactivity of 3-aminopyrazoles.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride | Acetamide |

| Reductive Amination | Benzaldehyde, followed by NaBH₄ | Benzylamine |

| Urea Formation | Phenyl isocyanate | Phenylurea |

| Sulfonylation | Tosyl chloride | Tosylsulfonamide |

Formation of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound, possessing both an endocyclic ring nitrogen and an exocyclic amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. semanticscholar.org These reactions, known as annulation reactions, typically involve the condensation of the aminopyrazole with a reagent containing two electrophilic centers.

For instance, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, malonaldehydes) leads to the formation of pyrazolo[1,5-a]pyrimidines . nih.gov Similarly, reactions with α,β-unsaturated ketones can yield dihydropyrazolopyrimidines . nih.gov The specific outcome and regioselectivity of these cyclization reactions can often be controlled by the choice of reagents and reaction conditions. nih.gov

The synthesis of such fused systems is of significant interest as these scaffolds are prevalent in many biologically active molecules. tubitak.gov.trhilarispublisher.com

Table 3: Examples of Fused Heterocyclic Systems from Aminopyrazoles This table provides general examples of fused systems synthesized from aminopyrazole precursors.

| Reagent Class | Fused Ring System Formed |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidin-ones |

| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines |

| α,β-Unsaturated Ketones | Dihydropyrazolo[1,5-a]pyrimidines |

| Hydrazonoyl Halides | Pyrazolo[5,1-c] rsisinternational.orgtubitak.gov.trsmolecule.comtriazines |

Role in the Synthesis of More Complex Chemical Scaffolds

Beyond simple derivatization and fusion, this compound serves as a foundational scaffold for building more elaborate and multi-functional molecules. lifechemicals.comnih.gov Its robust chemical nature allows it to be carried through multi-step synthetic sequences.

In drug discovery, the pyrazole core is considered a "privileged scaffold" because of its presence in numerous compounds with diverse pharmacological activities. nih.govmdpi.com Starting from this compound, medicinal chemists can construct complex molecules by combining the functionalization strategies mentioned above. For example, the amine group can be used to attach a linker connected to another pharmacophore, while the pyrazole ring can be substituted to fine-tune solubility, metabolic stability, or target-binding interactions. nih.govnih.gov This modular approach is highly efficient for generating novel chemical entities for biological screening. nih.gov

Academic Patent Landscape and Methodological Innovations

Analysis of Synthetic Process Patents for 1-benzyl-4-methyl-1H-pyrazol-3-amine and Precursors

The synthesis of this compound would likely involve patented methodologies centered around the formation of the substituted pyrazole (B372694) core and the introduction of the key functional groups. The primary route for pyrazole synthesis, and one heavily featured in the patent literature, is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

A plausible and patentable synthetic route for this compound would likely start from precursors such as a β-ketonitrile. For instance, a process could involve the reaction of 2-methyl-3-oxobutanenitrile (B1198327) with benzylhydrazine (B1204620). Patents in this area often focus on reaction conditions that improve yield, purity, and regioselectivity, as well as the development of novel catalysts.

Key precursors for this synthesis would include:

Benzylhydrazine: The synthesis of this precursor itself can be subject to patent protection, with various methods described for its preparation.

2-methyl-3-oxobutanenitrile (or its synthetic equivalents): The synthesis of this β-ketonitrile is a critical step, and patents may cover specific methodologies for its efficient production.

A notable patent in the broader field of 3-aminopyrazole (B16455) synthesis is US3920693A, which describes the production of 3-aminopyrazoles by reacting a hydrazine with a 2,3-halosubstituted propionitrile (B127096) or a 2-halosubstituted acrylonitrile. google.com This highlights a common strategy of using readily available starting materials with leaving groups to facilitate the cyclization reaction. While not specific to the target molecule, this patent exemplifies the types of processes that are considered novel and non-obvious in the field.

The table below outlines potential precursors and the key transformations that would likely be the subject of patent claims for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Key Transformation | Potential Patent Focus |

| Benzylhydrazine | 2-methyl-3-oxobutanenitrile | Cyclocondensation | Reaction conditions (temperature, solvent, catalyst), purification methods, regioselective synthesis. |

| Benzylhydrazine | Acetoacetonitrile and a methylating agent | Cyclocondensation followed by methylation | One-pot synthesis, novel methylating agents, control of N-alkylation vs. C-alkylation. |

| 3-Amino-4-methylpyrazole | Benzyl (B1604629) halide | N-benzylation | Selective N1-benzylation catalysts, reaction conditions to avoid dibenzylation, purification of the final product. |

Patenting Trends in Advanced Pyrazole Synthesis Methodologies

The field of pyrazole synthesis is continuously evolving, with patenting trends reflecting a move towards more efficient, sustainable, and versatile methodologies. Recent reviews of pyrazole synthesis highlight several areas of innovation that are being actively patented. google.com

One significant trend is the development of multicomponent reactions (MCRs) . beilstein-journals.org These reactions, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of efficiency and atom economy. Patents in this area often claim the specific combination of starting materials and the catalyst used to achieve the desired pyrazole scaffold in a one-pot synthesis. beilstein-journals.org

Another area of intense patent activity is the use of novel catalytic systems . This includes the use of transition metal catalysts, organocatalysts, and nanocatalysts to promote pyrazole formation under milder conditions and with higher selectivity. For example, patents may describe the use of a specific palladium or copper catalyst for a C-N coupling reaction to introduce the benzyl group.

Furthermore, there is a growing interest in flow chemistry and microwave-assisted synthesis for the production of pyrazoles. google.com These technologies can offer improved reaction control, scalability, and reduced reaction times, all of which are valuable attributes for industrial-scale synthesis and are therefore often the subject of patent applications. A review of recent advances in pyrazole synthesis also points to the use of environmentally friendly methods, such as solvent-free reactions and the use of water as a solvent, as an emerging trend in patent applications. mdpi.com

The table below summarizes some of the key trends in advanced pyrazole synthesis methodologies that are reflected in the patent landscape.

| Methodology | Description | Patenting Focus |

| Multicomponent Reactions (MCRs) | Three or more components react in a single step to form the pyrazole ring. | Novel combinations of starting materials, catalysts, and reaction conditions for one-pot synthesis. beilstein-journals.org |

| Advanced Catalysis | Use of transition metals, organocatalysts, or nanocatalysts to improve reaction efficiency and selectivity. | Novel catalyst compositions, catalyst loading, and reaction scope. |

| Flow Chemistry | Continuous production of pyrazoles in a microreactor or flow system. | Reactor design, optimization of reaction parameters for continuous production, and scalability. google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Specific microwave parameters, solvent choices, and scalability of microwave-assisted reactions. |

| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), solvent-free conditions, and recyclable catalysts. | Development of sustainable and eco-friendly synthetic protocols. mdpi.com |

Intellectual Property Associated with Chemical Transformations and Derivatization

Beyond the initial synthesis of the pyrazole core, significant intellectual property is associated with the subsequent chemical transformations and derivatization of the this compound scaffold. These derivatizations are often crucial for modulating the biological activity of the compound for various applications, such as in the development of kinase inhibitors for the treatment of cancer or neurodegenerative disorders. acs.orgnih.gov

Patents in this area typically claim novel derivatives of the core structure, the processes for their preparation, and their specific uses. For example, a patent might claim a series of compounds where the amino group of this compound is acylated with various carboxylic acids to form a library of amide derivatives. The claims would likely cover the general structure of these derivatives, specific examples with potent biological activity, and their use in treating a particular disease.

Another area of intellectual property relates to the development of prodrugs. A patent could describe the modification of the amino group or another part of the molecule to improve its pharmacokinetic properties, such as solubility or bioavailability. These modifications are designed to be cleaved in vivo to release the active parent compound.

Furthermore, intellectual property can be generated around the development of specific formulations of this compound or its derivatives. This could include patents on particular salt forms, polymorphs, or co-crystals that exhibit improved stability, solubility, or handling properties. Pharmaceutical composition patents would claim the combination of the active ingredient with specific excipients to create a final dosage form, such as a tablet or capsule.

The table below provides examples of chemical transformations and derivatizations of a pyrazole core that are commonly the subject of intellectual property protection.

| Transformation/Derivatization | Description | Intellectual Property Focus |

| N-Acylation/Sulfonylation | Reaction of the 3-amino group with acylating or sulfonylating agents to form amides or sulfonamides. | Novel amide/sulfonamide derivatives, their synthesis, and their specific biological applications (e.g., as kinase inhibitors). |

| C-H Functionalization | Direct functionalization of the C-H bonds on the pyrazole or benzyl ring to introduce new substituents. | Novel methods for regioselective C-H activation and the resulting derivatized compounds. |

| Prodrug Synthesis | Modification of the molecule to create a prodrug with improved pharmacokinetic properties. | Novel prodrug structures, their synthesis, and their use in drug delivery. |

| Salt/Polymorph Screening | Identification of novel salt forms or crystalline polymorphs with advantageous properties. | Claims to specific solid-state forms and their methods of preparation. |

| Formulation Development | Creation of a stable and effective pharmaceutical dosage form. | Specific combinations of the active ingredient with excipients, and the manufacturing process for the final drug product. |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. mdpi.comnih.gov Future research concerning 1-benzyl-4-methyl-1H-pyrazol-3-amine is likely to focus on developing novel synthetic pathways that improve upon traditional cyclocondensation methods. nih.gov Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of MCRs for the one-pot synthesis of substituted aminopyrazoles would represent a significant advancement, reducing waste and simplifying purification processes. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Green Chemistry Protocols: There is a growing emphasis on using greener solvents like water or polyethylene (B3416737) glycol (PEG-400) and reducing the use of hazardous reagents. mdpi.comontosight.ai Future synthetic routes will likely incorporate these principles, for instance, by utilizing catalyst systems that are effective in aqueous media. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.commdpi.com

A comparative overview of traditional versus emerging synthetic approaches is presented below.

| Feature | Traditional Synthesis (e.g., Cyclocondensation) | Emerging Synthetic Routes (e.g., MCRs, Flow Chemistry) |

| Number of Steps | Often multi-step | Typically one-pot or fewer steps |

| Efficiency | Moderate to good yields, but can be time-consuming | High yields, increased atom economy, faster reaction times |

| Scalability | Can be challenging | More readily scalable |

| Sustainability | Often relies on volatile organic solvents and hazardous reagents | Focus on green solvents, energy efficiency, and waste reduction |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. ontosight.aiphiladelphia.edu.jo For pyrazole derivatives, these computational tools can accelerate the design-synthesize-test cycle significantly.

Future research will likely leverage AI and ML for:

De Novo Drug Design: AI algorithms can generate novel pyrazole structures with desired pharmacological properties, exploring a vast chemical space to identify promising candidates related to this compound.

Predictive Modeling: Machine learning models can predict the biological activity, toxicity, and pharmacokinetic properties of new pyrazole derivatives before they are synthesized, saving time and resources. philadelphia.edu.jo

Retrosynthesis and Reaction Optimization: AI-powered tools can propose novel and efficient synthetic routes for complex pyrazole targets. philadelphia.edu.jo They can also predict optimal reaction conditions, such as catalyst, solvent, and temperature, to maximize yield and minimize byproducts. philadelphia.edu.jo For example, systems like ASKCOS can propose synthetic pathways based on the availability of starting materials.

The integration of computational chemistry and AI offers a powerful approach to designing the next generation of pyrazole-based compounds. nih.gov

Deeper Mechanistic Understanding of Complex Pyrazole Formations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. researchgate.net While the general mechanism for the condensation of hydrazines with 1,3-dicarbonyl compounds is known, the factors controlling regioselectivity, especially in the synthesis of complex, unsymmetrically substituted pyrazoles, are not always fully understood. nih.govresearchgate.net

Future research efforts will likely involve:

Kinetic Studies: Detailed kinetic analysis of pyrazole formation can reveal the rate-determining steps and the influence of substituents on reaction rates. researchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the most likely products. This can provide insights into the regioselectivity of cyclization reactions.

Spectroscopic Analysis: In-situ spectroscopic techniques can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov

For instance, studies on metal-mediated N-N bond formation have revealed complex inner-sphere oxidation mechanisms, which, although currently stoichiometric, could pave the way for future catalytic pyrazole syntheses. nih.govrsc.org Understanding these intricate pathways is essential for rationally controlling the outcome of complex pyrazole-forming reactions.

Rational Design of Pyrazole Derivatives for Specific Molecular Recognition

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The rational design of derivatives of this compound for specific molecular recognition is a key area for future research, aiming to create compounds with high potency and selectivity for a particular enzyme or receptor.

This research will be guided by:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational tools like molecular docking can be used to design pyrazole derivatives that fit precisely into the binding site. nih.govusm.my This approach helps in optimizing interactions and improving binding affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the known structure-activity relationships (SAR) of existing active compounds. This helps in identifying the key chemical features required for biological activity.

Combinatorial Chemistry and High-Throughput Screening: These techniques allow for the rapid synthesis and evaluation of large libraries of pyrazole derivatives, enabling the efficient exploration of chemical space around the this compound core to identify new leads. nih.gov

By combining these computational and experimental strategies, researchers can rationally modify the core structure to enhance its interaction with specific biological targets, leading to the development of more effective and targeted therapeutic agents. nih.govusm.my

常见问题

Q. What are the common synthetic routes for 1-benzyl-4-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For example:

- Step 1 : Alkylation of pyrazole precursors with benzyl halides under basic conditions (e.g., NaH in DMF) to introduce the benzyl group .

- Step 2 : Methylation at the pyrazole N-1 position using methyl iodide or dimethyl sulfate in aprotic solvents .

- Optimization : Key parameters include temperature (35–80°C), solvent polarity, and base strength. For instance, cesium carbonate enhances nucleophilic substitution efficiency in benzylation steps .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer :

- Issue : Discrepancies in proton splitting patterns due to rotamers or steric hindrance.

- Solutions :

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Conduct variable-temperature NMR to identify dynamic rotational barriers .

Compare with computational predictions (DFT-optimized structures) .

- Case Study : A 2024 study resolved ambiguous δ 3.8–4.2 ppm signals (benzyl vs. methylene protons) via HSQC correlation to carbon environments .

Q. What strategies optimize the yield of this compound in scaled-up synthesis?

- Methodological Answer :

- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How do computational methods aid in predicting the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., COX-2, β-lactamases). Prioritize binding poses with ΔG < −7 kcal/mol .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using Schrödinger Phase .

- Validation : Compare with experimental SPR (Surface Plasmon Resonance) data to refine predictions .

Q. What analytical approaches distinguish between regioisomers in pyrazole-amine derivatives?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Spectroscopy : Compare NOE (Nuclear Overhauser Effect) patterns in NOESY spectra. For example, proximity of benzyl protons to pyrazole methyl distinguishes N-1 vs. N-2 substitution .

- Crystallography : Single-crystal XRD unambiguously assigns regiochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across studies?

- Methodological Answer :

- Root Causes :

Purity variations (e.g., 95% vs. 99% by HPLC) .

Assay conditions (e.g., serum-containing vs. serum-free media in cytotoxicity tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。